N-Methylglycylglycylglycylglycine
Description
N-Methylglycylglycylglycylglycine is a synthetic tetrapeptide derivative composed of four glycine residues, with an N-terminal methyl group. This modification distinguishes it from simpler glycine oligomers like diglycine (Gly-Gly) or triglycine (Gly-Gly-Gly), as well as acylated derivatives. The methyl group may influence its solubility, stability, and interaction with biological systems, making it relevant in peptide chemistry and pharmaceutical research .
Properties
CAS No. |
91307-66-3 |
|---|---|
Molecular Formula |
C9H16N4O5 |
Molecular Weight |
260.25 g/mol |
IUPAC Name |
2-[[2-[[2-[[2-(methylamino)acetyl]amino]acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C9H16N4O5/c1-10-2-6(14)11-3-7(15)12-4-8(16)13-5-9(17)18/h10H,2-5H2,1H3,(H,11,14)(H,12,15)(H,13,16)(H,17,18) |
InChI Key |
JYYQHNFCOMQZDS-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(=O)NCC(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methylglycylglycylglycylglycine can be achieved through peptide coupling reactions. One common method involves the use of carbodiimide coupling agents such as dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds between glycine residues. The N-methylation of the terminal glycine can be accomplished using methyl iodide in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. This method is advantageous for producing peptides with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-Methylglycylglycylglycylglycine can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the N-methyl group or the peptide backbone.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Methyl iodide, sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield amines or alcohols.
Scientific Research Applications
N-Methylglycylglycylglycylglycine has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based drugs.
Industry: Utilized in the development of novel materials and as a building block for more complex peptides.
Mechanism of Action
The mechanism of action of N-Methylglycylglycylglycylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The N-methyl group may enhance the compound’s binding affinity and specificity for these targets. The peptide backbone allows for interactions with various biological molecules, potentially modulating their activity and function.
Comparison with Similar Compounds
Pentaglycine (Gly₅)
- Structure : Five glycine residues in sequence (H-Gly-Gly-Gly-Gly-Gly-OH).
- Molecular Weight : ~373.3 g/mol (calculated).
- Applications : Used as a model for studying peptide folding and aggregation. Lacks functional side chains, making it highly flexible .
- Comparison : N-Methylglycylglycylglycyglycine’s shorter chain length (tetramer vs. pentamer) and N-methylation likely reduce conformational flexibility and enhance proteolytic stability compared to Pentaglycine .
Hexaglycine (Gly₆)
- Structure : Six glycine residues (H-Gly-Gly-Gly-Gly-Gly-Gly-OH).
- Molecular Weight : ~432.4 g/mol.
- Thermal Data : Reported melting point >250°C, indicative of high thermal stability due to hydrogen bonding .
Acylated Glycine Derivatives
N-Acetylglycylglycine
- Structure : Acetylated diglycine (Ac-Gly-Gly-OH).
- Molecular Formula : C₆H₁₀N₂O₄.
- Solubility : Highly water-soluble (≥50 mg/mL) due to polar acetyl and peptide bonds.
- Applications : Used in biochemical assays as a substrate for peptidases .
- Comparison : N-Methylglycylglycylglycylglycine’s longer peptide chain and methyl group may reduce solubility but increase resistance to enzymatic degradation .
Phenylpropionylglycine
- Structure: Glycine conjugated to phenylpropionic acid (C₁₁H₁₃NO₃).
- Molecular Weight : 207.2 g/mol.
- Biological Relevance : A urinary biomarker in metabolic disorders. The aromatic group enables hydrophobic interactions absent in the target compound .
Methylated Peptides
Methyl N-[(Benzyloxy)carbonyl]glycylglycinate
- Structure : Z-protected diglycine methyl ester (C₁₃H₁₆N₂O₅).
- Molecular Weight : 280.28 g/mol.
- Function : Intermediate in solid-phase peptide synthesis. The benzyloxycarbonyl (Z) group protects the amine during reactions .
- Comparison : Unlike this compound, this compound lacks ester and protecting groups, simplifying its synthesis but limiting its utility in multi-step syntheses .
Key Data Table: Comparative Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Solubility | Thermal Stability | Key Feature |
|---|---|---|---|---|---|
| This compound* | C₁₃H₂₂N₄O₅ | 320.3 | Moderate | Moderate (est.) | N-methylation enhances stability |
| Pentaglycine | C₁₀H₁₇N₅O₆ | 373.3 | High | High | High flexibility |
| N-Acetylglycylglycine | C₆H₁₀N₂O₄ | 174.1 | Very high | Moderate | Peptidase substrate |
| Phenylpropionylglycine | C₁₁H₁₃NO₃ | 207.2 | Low | High | Hydrophobic interactions |
*Inferred data based on structural analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
